molecular formula C17H14N2O3S2 B328511 1,3-dimethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1,3-dimethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B328511
M. Wt: 358.4 g/mol
InChI Key: OTTOWMDGBSPZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure that includes a furan ring, a phenylsulfanyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multiple steps. One common method includes the condensation of 5-phenylsulfanylfuran-2-carbaldehyde with 1,3-dimethyl-2-thioxo-1,3-diazinane-4,6-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the furan ring or the diazinane ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylsulfanyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced furan or diazinane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-dimethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-thioxo-1,3-diazinane-4,6-dione: Similar structure but with a different oxidation state.

    1,3-Dimethyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-oxo-1,3-diazinane-4,6-dione: Contains an oxo group instead of a sulfanylidene group.

Uniqueness

1,3-dimethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its combination of a furan ring, a phenylsulfanyl group, and a diazinane ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H14N2O3S2/c1-18-15(20)13(16(21)19(2)17(18)23)10-11-8-9-14(22-11)24-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

OTTOWMDGBSPZAN-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C(=O)N(C1=S)C

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C(=O)N(C1=S)C

Origin of Product

United States

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